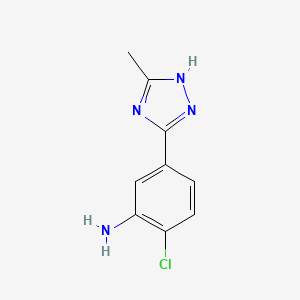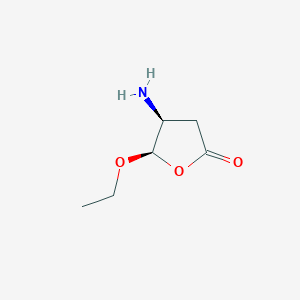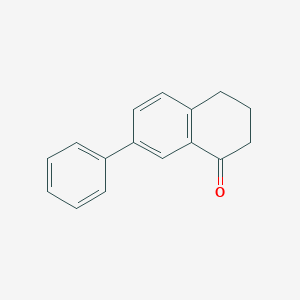![molecular formula C16H22S2Sn2 B8777024 trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane](/img/structure/B8777024.png)
trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane
概要
説明
2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is an organotin compound with the molecular formula C16H22S2Sn2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a heterocyclic compound containing sulfur atoms. This compound is notable for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general procedure includes the following steps:
Preparation of the starting material: Benzo[1,2-b:4,5-b’]dithiophene is brominated to form 2,6-dibromobenzo[1,2-b:4,5-b’]dithiophene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene primarily undergoes substitution reactions due to the presence of the trimethylstannyl groups. These reactions include:
Cross-coupling reactions: The compound can participate in various cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, to form carbon-carbon bonds.
Halogenation: The trimethylstannyl groups can be replaced by halogens (e.g., bromine or iodine) under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: Commonly used in cross-coupling reactions.
Bases: Such as cesium carbonate or potassium carbonate.
Solvents: Tetrahydrofuran (THF) or toluene are often used as solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield various substituted benzo[1,2-b:4,5-b’]dithiophene derivatives .
科学的研究の応用
2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of donor-acceptor polymers in OPVs, which are devices that convert sunlight into electricity.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of OLED materials, which are used in display technologies.
Organic Field-Effect Transistors (OFETs): It is employed in the fabrication of OFETs, which are used in flexible electronic devices.
作用機序
The mechanism by which 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its ability to participate in cross-coupling reactions. The trimethylstannyl groups act as leaving groups, allowing the formation of new carbon-carbon bonds. This property is crucial for the synthesis of various organic electronic materials. The molecular targets and pathways involved include the palladium-catalyzed activation of the carbon-tin bond, followed by the formation of a new carbon-carbon bond with an organic halide .
類似化合物との比較
2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene: A precursor in the synthesis of 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene.
2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene: A similar compound with additional alkoxy groups, used in the synthesis of organic electronic materials.
Uniqueness: 2,6-Bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is unique due to its specific structure, which allows it to participate in a wide range of cross-coupling reactions. This versatility makes it a valuable building block in the synthesis of various organic electronic materials, particularly in the fields of OPVs, OLEDs, and OFETs .
特性
分子式 |
C16H22S2Sn2 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC名 |
trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane |
InChI |
InChI=1S/C10H4S2.6CH3.2Sn/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9;;;;;;;;/h1-2,5-6H;6*1H3;; |
InChIキー |
NSJUTGAFHWENGR-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC2=CC3=C(C=C2S1)C=C(S3)[Sn](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[[(3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8776953.png)
![4-[(Dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B8776961.png)










